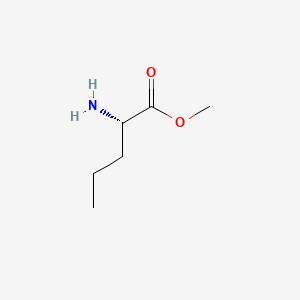

L-Norvaline, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“L-Norvaline, methyl ester” is a derivative of L-Norvaline . The molecular formula of L-Norvaline, methyl ester is C6H13NO2 and it has a molecular weight of 131.17 .

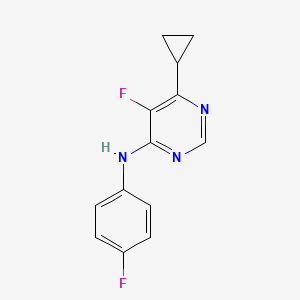

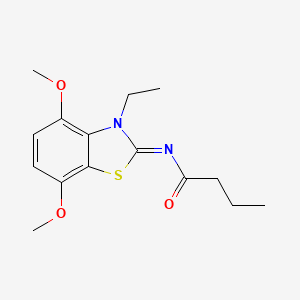

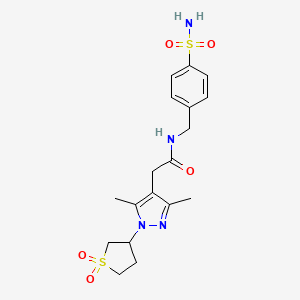

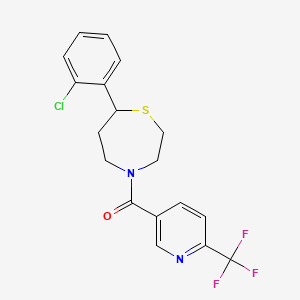

Molecular Structure Analysis

The molecular structure of “L-Norvaline, methyl ester” consists of a norvaline molecule where one of the hydrogens in the carboxylic acid group (-COOH) is replaced by a methyl group (-CH3) .

Chemical Reactions Analysis

Esters, including “L-Norvaline, methyl ester”, typically undergo reactions such as hydrolysis, where the ester bond is split by water in the presence of an acid or a base . This reaction can be reversed to form the ester again in a process called esterification .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis of Oligopeptides : L-Norvaline, particularly in the form of protected oligopeptides derived from it, has been used in the synthesis of a homologous series of protected oligopeptides ranging from dimer to heptamer. These oligomers were synthesized using dicyclohexylcarbodiimide and acid azide coupling methods, utilizing t-butyloxycarbonyl as the N-protecting and methyl ester as the C-protecting end groups. These oligomers were characterized for their chemical and optical purity, demonstrating the potential of L-Norvaline in peptide synthesis and structural studies (Bonora et al., 1975).

Structural Analysis in Polypeptides : L-Norvaline has been used in studies focusing on the helix-coil transition in polypeptides. Utilizing 13C NMR, researchers have investigated the transition in polypeptides like poly(L-norvaline), providing insights into conformational changes and interactions of these polypeptides under different conditions (Suzuki et al., 1980).

Enzymatic Reactions and Inhibition

Activation of Trypsin : The kinetics of hydrolysis of N-acetyl-L-norvaline methyl ester by trypsin were explored, showing variations in reaction rate with substrate concentration. This study contributes to understanding the enzyme-substrate interactions and kinetics in biological systems (Aisina & Manenkova, 1982).

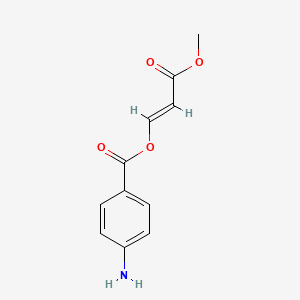

Inhibition of Serine Proteases : Compounds derived from L-Norvaline, including its methyl ester, have been shown to inhibit enzymes like human leukocyte elastase and porcine pancreatic elastase. This positions L-Norvaline as a potential inhibitor in therapeutic applications targeting serine proteases (Groutas et al., 1985).

Pharmaceutical and Biotechnological Applications

Production of Pharmaceutical Intermediates : L-Norvaline has been used in the biosynthesis of pharmaceutical intermediates like Perindopril, an antihypertensive drug. An environmentally friendly method based on desymmetrization was developed for the production of L-Norvaline with high purity, demonstrating its significance in pharmaceutical manufacturing (Yunlong et al., 2017).

Electrochemical Sensors : The electro-polymerization of L-Norvaline on glassy carbon electrodes has been investigated. This has implications for the development of electrochemical sensors, highlighting the potential use of L-Norvaline in analytical chemistry (Jia et al., 2016).

Therapeutic Potential

- Treatment of Alzheimer’s Disease : L-Norvaline has been studied as a potential therapeutic agent against Alzheimer’s disease. It has been shown to reverse cognitive decline in animal models, indicating its potential in treating neurodegenerative disorders (Polis et al., 2019).

Mecanismo De Acción

Target of Action

L-Norvaline, methyl ester, is a derivative of the amino acid L-Norvaline L-norvaline, the parent compound, is known to inhibit arginase, an enzyme that plays a crucial role in the urea cycle .

Mode of Action

L-norvaline, its parent compound, is known to inhibit arginase, which catalyzes the conversion of l-arginine to l-ornithine and urea . This inhibition can increase the availability of L-arginine, a substrate for nitric oxide synthase, thereby potentially increasing the production of nitric oxide .

Biochemical Pathways

L-norvaline, its parent compound, is known to affect the l-arginine metabolic pathway . By inhibiting arginase, L-Norvaline can increase the availability of L-arginine for nitric oxide synthesis, which plays a crucial role in various physiological processes, including vasodilation .

Pharmacokinetics

L-norvaline, its parent compound, is known to reduce urea production by 50% and enhance nitric oxide production by 55%

Result of Action

L-norvaline, its parent compound, is known to enhance nitric oxide production, which can have various effects, including vasodilation .

Safety and Hazards

The safety data sheet for “L-Norvaline, methyl ester” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2S)-2-aminopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGRMCZTYDXKQW-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Norvaline, methyl ester | |

Q & A

Q1: How does L-Norvaline, methyl ester interact with serine proteases like human leukocyte elastase?

A1: L-Norvaline, methyl ester acts as a latent isocyanate precursor. While not inherently inhibitory, specific derivatives of L-Norvaline, methyl ester can irreversibly inhibit serine proteases like human leukocyte elastase []. This suggests that upon conversion to its isocyanate form, it likely interacts with the active site serine residue, forming a covalent adduct and leading to enzyme inactivation.

Q2: Can you provide the molecular formula and weight of L-Norvaline, methyl ester?

A2: The molecular formula for L-Norvaline, methyl ester is C6H13NO2, and its molecular weight is 131.17 g/mol.

Q3: Are there any studies investigating the use of L-Norvaline, methyl ester in computational chemistry or modeling?

A4: While the provided abstracts do not directly mention computational studies on L-Norvaline, methyl ester itself, the development of 14C-labelled 2,6-diaminopimelic acid, synthesized using L-Norvaline, methyl ester as a precursor, opens possibilities for metabolic studies [, ]. These labeled compounds can be valuable tools in investigating metabolic pathways and flux using techniques like accelerator mass spectrometry, which could be coupled with computational modeling to understand metabolic processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide](/img/structure/B2834308.png)

![5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834309.png)

![4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2834317.png)

![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2834322.png)

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2834324.png)

![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)

![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2834329.png)